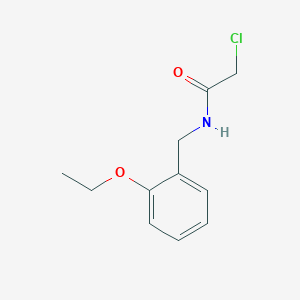

2-chloro-N-(2-ethoxybenzyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(2-ethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-10-6-4-3-5-9(10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCJSJVZLWDOOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Chloro N 2 Ethoxybenzyl Acetamide and Its Analogues

Established Reaction Pathways for 2-chloro-N-Substituted Acetamides

The formation of the amide bond in 2-chloro-N-substituted acetamides is typically achieved through well-established acylation reactions. The high reactivity of chloroacetyl chloride makes it an efficient acylating agent for a broad spectrum of primary and secondary amines.

The most direct and widely employed method for synthesizing 2-chloro-N-substituted acetamides is the chloroacetylation of a primary amine. This reaction involves treating an amine with chloroacetyl chloride or a related chloroacetic acid derivative. ijpsr.info The reaction is robust and applicable to a wide variety of aliphatic and aromatic amines. ijpsr.info

The general reaction is as follows:

R-NH₂ + Cl-CH₂COCl → R-NH-CO-CH₂Cl + HCl

This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. The reaction proceeds via an addition-elimination mechanism. The hydrogen chloride (HCl) generated as a byproduct will react with the unreacted amine to form an ammonium (B1175870) salt, which can reduce the yield. organic-chemistry.org To neutralize the HCl, a base is typically added. Common bases include aqueous sodium hydroxide (B78521), pyridine (B92270), or triethylamine (B128534). byjus.com

This method, particularly when conducted with an aqueous base, is known as the Schotten-Baumann reaction. byjus.comwikipedia.org It is a widely used industrial and laboratory procedure for the acylation of amines. wikipedia.org The reaction is often performed in a two-phase system, where the reactants and product remain in an organic solvent while the base in the aqueous phase neutralizes the acid. wikipedia.org

Various solvents can be employed depending on the solubility of the amine substrate, including water, dichloromethane (B109758), toluene, and acetone. ijpsr.infoekb.eg The reaction is generally rapid and proceeds at room temperature. ijpsr.info

Nucleophilic substitution plays a dual role in the context of 2-chloro-N-substituted acetamides. The primary synthesis of the amide bond, as described above, is a nucleophilic acyl substitution at the carbonyl carbon of chloroacetyl chloride. byjus.com

Secondly, the resulting 2-chloro-N-substituted acetamide (B32628) product contains a reactive C-Cl bond. The chlorine atom is susceptible to displacement by various nucleophiles. This reactivity allows for the further functionalization of the acetamide, making these compounds valuable synthetic intermediates for creating more complex molecules and heterocyclic systems. ekb.eg For instance, the chlorine can be substituted by nitrogen, oxygen, or sulfur nucleophiles to generate a diverse array of derivatives.

Another relevant nucleophilic substitution pathway in acetamide synthesis involves the reaction of an amine with an ester of chloroacetic acid, such as ethyl chloroacetate (B1199739). orgsyn.org This method avoids the use of highly reactive chloroacetyl chloride but typically requires more forcing conditions, such as heating, to proceed to completion. The reaction between ethyl chloroacetate and ammonia (B1221849) to form chloroacetamide, for example, is best carried out at low temperatures (0–5 °C) to minimize side reactions where the chlorine atom is displaced. orgsyn.org

Strategic Approaches for 2-chloro-N-(2-ethoxybenzyl)acetamide Synthesis

The synthesis of the target compound, this compound, is most strategically approached via the direct chloroacetylation of its corresponding primary amine, 2-ethoxybenzylamine (B1581976). This follows the well-established Schotten-Baumann reaction conditions.

The proposed synthetic route is a two-step process:

Synthesis of the Precursor (2-ethoxybenzylamine): The starting material, 2-ethoxybenzylamine, can be prepared from 2-ethoxybenzaldehyde. A common method is reductive amination, where the aldehyde is first reacted with an ammonia source to form an imine, which is then reduced to the primary amine. Alternatively, the aldehyde can be converted to an oxime using hydroxylamine, followed by reduction with agents like zinc powder in acetic acid to yield the benzylamine (B48309). chemicalbook.com

Chloroacetylation of 2-ethoxybenzylamine: The synthesized 2-ethoxybenzylamine is then acylated with chloroacetyl chloride. The reaction would be performed in a suitable organic solvent, such as dichloromethane or ethyl acetate, in the presence of a base to scavenge the HCl produced. An aqueous solution of sodium hydroxide or an organic base like pyridine or triethylamine can be used. byjus.com

The reaction scheme is as follows:

(2-EtO-C₆H₄-CH₂)NH₂ + Cl-CH₂COCl --(Base)--> (2-EtO-C₆H₄-CH₂)NH-CO-CH₂Cl + Base·HCl

This approach is efficient, high-yielding, and utilizes readily available starting materials, making it a practical strategy for laboratory-scale synthesis.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions for the synthesis of 2-chloro-N-substituted acetamides is crucial for maximizing yield, minimizing impurities, and ensuring process efficiency. Key parameters that can be adjusted include the choice of base, solvent, temperature, and stoichiometry of reactants.

The Schotten-Baumann reaction has been the subject of modern optimization studies. For instance, multi-objective Bayesian optimization has been applied to this reaction in a continuous flow system to simultaneously improve space-time-yield and the E-factor (a measure of waste generation). cam.ac.uk Such studies highlight that flow chemistry can suppress undesired hydrolysis of the acid chloride, a common side reaction when using aqueous bases. cam.ac.uk

The choice of base is critical. Strong inorganic bases like NaOH are effective and inexpensive but can promote hydrolysis of the acyl chloride. organic-chemistry.orgcam.ac.uk Organic bases like pyridine can sometimes act as superior catalysts for acylation. byjus.com The temperature must also be controlled; while many chloroacetylation reactions proceed at room temperature, cooling may be necessary to control the exothermic reaction and prevent side product formation. orgsyn.org

Below is a table summarizing the influence of various reaction parameters on the chloroacetylation of amines.

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

|---|---|---|---|

| Base | Aqueous NaOH/K₂CO₃ (Schotten-Baumann) | Effectively neutralizes HCl; can cause hydrolysis of acyl chloride. | organic-chemistry.orgcam.ac.uk |

| Pyridine/Triethylamine | Acts as a base and can catalyze the reaction; avoids aqueous conditions. | byjus.com | |

| Solvent | Biphasic (e.g., Dichloromethane/Water) | Separates product and starting materials from the aqueous base, reducing hydrolysis. | wikipedia.org |

| Aprotic Organic (e.g., Ethyl Acetate, Toluene) | Used with organic bases for anhydrous conditions. | ijpsr.info | |

| Temperature | 0-5 °C to Room Temperature | Lower temperatures can minimize side reactions and control exothermicity. | orgsyn.org |

| Reaction Setup | Continuous Flow Reactor | Improves mixing and heat transfer, suppresses hydrolysis, and allows for safer scale-up. | cam.ac.uk |

Green Chemistry Considerations in Acetamide Synthesis

The principles of green chemistry are increasingly being applied to amide bond formation to reduce environmental impact. This involves using safer solvents, reducing waste, and improving energy efficiency.

One significant advancement is the use of water as a solvent. N-chloroacetylation of amines has been successfully performed in a phosphate (B84403) buffer at near-neutral pH. researchgate.net This method is rapid (often complete within 20 minutes), avoids the use of volatile organic solvents, and simplifies product isolation, which often involves simple filtration. researchgate.net This represents a metal-free, eco-friendly, and scalable process. researchgate.net

Other green approaches focus on catalysis. The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents. mdpi.commdpi.com For example, Lewis acids have been explored as catalysts for benzimidazole (B57391) synthesis, a related reaction, which offers a greener alternative to traditional methods. mdpi.com

The concept of atom economy is also central to green synthesis. While the reaction of an amine with an acyl chloride has good atom economy for the main product, the generation of a stoichiometric amount of HCl (which is then converted to a salt by a base) is a drawback. Alternative routes, such as the direct condensation of carboxylic acids and amines, are being developed, though they often require catalysts and harsh conditions. Radical-based condensations between alcohols and acetamides are also emerging as novel C-C and C-N bond-forming strategies. rsc.org

By considering metrics like the E-factor (environmental factor), which quantifies the amount of waste produced per unit of product, chemists can better assess the sustainability of different synthetic routes. cam.ac.uk The optimization of the Schotten-Baumann reaction in flow systems, for example, was explicitly aimed at minimizing the E-factor. cam.ac.uk

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro N 2 Ethoxybenzyl Acetamide and Its Derivatives

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's empirical formula. This method is crucial for confirming that the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), among other elements, in the purified compound align with the theoretically calculated values based on its proposed molecular structure. For 2-chloro-N-(2-ethoxybenzyl)acetamide and its derivatives, this analysis serves as a primary checkpoint for purity and successful synthesis. nih.govresearchgate.net

The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases are analyzed to determine the absolute quantities of the constituent elements. These quantities are then used to calculate the percentage composition of the compound.

For the parent compound, this compound, the molecular formula is C₁₁H₁₄ClNO₂. Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated as shown in the table below.

| Element | Symbol | Calculated % |

|---|---|---|

| Carbon | C | 58.02% |

| Hydrogen | H | 6.20% |

| Nitrogen | N | 6.15% |

In research settings, after synthesizing a compound, the experimentally determined percentages of C, H, and N are compared against these theoretical values. A close agreement, typically within a ±0.4% margin, is considered strong evidence of the compound's identity and purity. nih.gov

Detailed research findings on derivatives of 2-chloro-N-arylacetamides consistently report the use of elemental analysis for structural confirmation. For instance, in the synthesis of novel thieno[2,3-b]pyridine (B153569) derivatives from 2-chloro-N-arylacetamide precursors, elemental analysis was a key characterization method. acs.org The results for one such derivative are presented below, showcasing the typical format of reporting calculated versus experimental (found) values.

| Element | Calculated % | Found % | Difference % |

|---|---|---|---|

| Carbon (C) | 70.75% | 70.71% | -0.04% |

| Hydrogen (H) | 5.13% | 5.14% | +0.01% |

| Nitrogen (N) | 11.25% | 11.23% | -0.02% |

| Sulfur (S) | 8.58% | 8.57% | -0.01% |

The minute differences between the calculated and found values for this derivative fall well within the acceptable range, providing strong stoichiometric verification of its proposed formula, C₂₂H₁₉N₃OS. acs.org Similarly, another complex derivative, N-(4-Chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide (C₂₁H₁₆ClN₃OS), was analyzed, and the experimental results (C, 64.02%; H, 4.06%; N, 10.69%; S, 8.13%) were in excellent agreement with the calculated values (C, 64.04%; H, 4.09%; N, 10.67%; S, 8.14%). acs.org

This rigorous comparison between theoretical and experimental data is a fundamental requirement in the characterization of new chemical entities, ensuring that subsequent spectroscopic and biological evaluations are performed on a compound of confirmed structure and high purity. ekb.eg

Computational Chemistry and Theoretical Modeling of 2 Chloro N 2 Ethoxybenzyl Acetamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

No published DFT studies on 2-chloro-N-(2-ethoxybenzyl)acetamide were found. Such a study would typically involve calculations of molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and global reactivity descriptors to understand its stability and reactive sites.

Molecular Docking Studies for Ligand-Receptor Interaction Predictions

There are no available molecular docking reports for this compound. This type of analysis is used to predict the binding orientation and affinity of a molecule to a specific protein target, offering insights into its potential biological function.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Information on molecular dynamics simulations, which would analyze the compound's movement and conformational changes over time, especially when interacting with a biological target, is not present in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

While QSAR and SAR studies exist for the broader class of N-(substituted phenyl)-2-chloroacetamides, no specific models or analyses incorporating this compound have been published.

Advanced Interaction Analyses (Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM), Noncovalent Interaction (NCI) Plot)

Advanced analyses to visualize and quantify intermolecular and noncovalent interactions, such as Hirshfeld surface analysis, QTAIM, or NCI plots, have not been performed or reported for this specific molecule.

Solvent Effects on Molecular Geometry and Electronic Properties

The influence of different solvents on the geometric and electronic properties of this compound has not been a subject of published computational investigation.

The synthesis and basic characterization of various acetamide (B32628) derivatives are documented, but the in-depth computational analysis required to fulfill the specified article structure for this compound is a gap in the current research landscape. Future computational studies are necessary to elucidate the detailed molecular properties and potential applications of this compound.

Biological Activity and Mechanistic Investigations of 2 Chloro N 2 Ethoxybenzyl Acetamide Analogues in Vitro and Non Clinical in Vivo Studies

Antimicrobial Efficacy and Spectrum of Activity

Analogues of 2-chloro-N-(2-ethoxybenzyl)acetamide, particularly those sharing the core 2-chloroacetamide (B119443) structure, have demonstrated significant antimicrobial capabilities across a range of pathogens. The presence of the chloro atom in the acetamide (B32628) group is often cited as a key contributor to the enhanced antimicrobial activity of these molecules. nih.gov

Research into N-(substituted phenyl)-2-chloroacetamides has revealed their effectiveness against Gram-positive bacteria. nih.govresearchgate.net In one study, a panel of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides showed notable activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net The activity against the Gram-negative bacterium Escherichia coli was generally less pronounced. nih.govresearchgate.net

Another analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been specifically investigated for its action against the opportunistic Gram-negative pathogen Klebsiella pneumoniae. nih.govscielo.br Studies have shown that this compound possesses good antibacterial potential against K. pneumoniae, with research suggesting it may act on penicillin-binding proteins, leading to cell lysis. nih.gov Furthermore, when this acetamide was combined with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem, a synergistic effect was observed, enhancing the drugs' efficacy and reducing the concentrations needed for bacterial death. scielo.br

Other complex acetamide derivatives, such as those incorporating a benzothiazole (B30560) moiety, have also been synthesized and tested. Certain compounds in this class demonstrated high potency with Minimum Inhibitory Concentration (MIC) values ranging from 6.25-12.5 μg/mL against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa, K. pneumoniae) bacterial strains. asianpubs.org

The antifungal potential of 2-chloroacetamide analogues has been extensively studied, particularly against drug-resistant Candida species. The analogue 2-chloro-N-phenylacetamide has shown significant fungicidal and antibiofilm activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov

In vitro tests determined that 2-chloro-N-phenylacetamide inhibited all tested strains of C. albicans and C. parapsilosis. scielo.brnih.gov Further studies have also confirmed its fungicidal effects against Candida tropicalis. nih.govdntb.gov.ua The mechanism of action does not appear to involve binding to ergosterol (B1671047) in the fungal cell membrane or damaging the cell wall. scielo.brnih.govscielo.br However, in silico analyses suggest that the antifungal activity may be related to the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov

Below are tables summarizing the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 2-chloro-N-phenylacetamide against Candida species from a representative study.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-chloro-N-phenylacetamide against Candida spp. (Data sourced from a study on fluconazole-resistant strains) scielo.br

| Fungal Species | Number of Strains | MIC Range (µg/mL) |

| Candida albicans | 6 | 128 - 256 |

| Candida parapsilosis | 6 | 128 - 256 |

Table 2: Minimum Fungicidal Concentration (MFC) of 2-chloro-N-phenylacetamide against Candida spp. (Data sourced from a study on fluconazole-resistant strains) scielo.brscielo.br

| Fungal Species | Number of Strains | MFC Range (µg/mL) |

| Candida albicans | 6 | 512 - 1024 |

| Candida parapsilosis | 6 | 1024 |

Several classes of acetamide analogues have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb). A novel series of 2-(quinoline-4-yloxy)acetamides produced potent antitubercular agents with MICs in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.gov The most effective compound from this series inhibited the Mtb H37Rv strain with a MIC value of 0.09 μM and was also effective against drug-resistant clinical isolates. nih.gov These compounds are believed to target the cytochrome bc1 complex. nih.gov

In a different approach, N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives were identified as potent inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a key enzyme for Mtb. nih.gov The most active compounds suppressed Mtb proliferation with MIC values between 0.78-1.56 μM. nih.gov

Additionally, N-(benzazole-2-ylmethyl)-2-substituted phenylacetamide derivatives have shown potent antimycobacterial activity, with MICs against multidrug-resistant Mtb ranging from 1.05 to 4.10 µM. dergipark.org.tr Benzothiazole-aryl amine derivatives tethered through an acetamide link also displayed notable anti-tubercular activity, with certain compounds showing an MIC value of 25 μg/mL against Mtb. asianpubs.org

The ability of 2-chloroacetamide analogues to interfere with microbial biofilms is a significant area of investigation. The compound 2-chloro-N-phenylacetamide has demonstrated powerful antibiofilm capabilities against Candida species. Studies have reported that it can inhibit the formation of C. albicans and C. parapsilosis biofilms by up to 92%. scielo.brnih.gov Furthermore, it was shown to be effective in disrupting pre-formed, mature biofilms, causing a rupture of up to 87%. scielo.brnih.gov This antibiofilm activity has been observed in both in vitro and ex vivo models. nih.gov

Enzyme Inhibition Studies

The potential for 2-chloroacetamide analogues to act as cholinesterase inhibitors has been explored in the context of developing treatments for Alzheimer's disease. nih.gov Cholinesterase inhibitors work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. semanticscholar.org

In one study, a series of 2-(9-acridinylamino)-2-oxoethyl piperazine/piperidine/morpholinecarbodithioate derivatives were synthesized from an N-(9-acridinyl)-2-chloroacetamide precursor. nih.gov These compounds were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The research found that while the compounds generally had weak inhibitory activity against AChE, they showed significantly increased and promising inhibitory action against BChE. nih.gov One compound in particular showed inhibitory activity against both enzymes, highlighting the potential for this class of molecules in the development of new cholinesterase inhibitors. nih.gov

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils, which plays a critical role in the innate immune defense system by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl). However, excessive MPO activity is implicated in the pathology of various inflammatory diseases. Consequently, the inhibition of MPO is a significant therapeutic target.

Research into the inhibition of MPO has explored various chemical scaffolds, including acetamide derivatives. While direct studies on this compound are not extensively documented in this context, the broader class of acetamide-containing compounds has shown promise. For instance, acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide) has been identified as an inhibitor of the MPO chlorination cycle. nih.gov Its mechanism of action involves diverting the enzyme's activity from the halogenation cycle to the peroxidase cycle. nih.gov

Further research has led to the development of proinhibitors of MPO based on the acetaminophen scaffold. Boronobenzyl derivatives of acetaminophen, such as AMBB, have been synthesized to act as oxidant-responsive proinhibitors. nih.gov These compounds are designed to release the active MPO inhibitor, acetaminophen, specifically at sites of inflammation where oxidants like hydrogen peroxide, hypochlorous acid, or peroxynitrite are present. nih.gov

Another class of acetamide-containing compounds, N1-substituted-6-arylthiouracils, has been investigated as potent and selective MPO inhibitors. One such compound, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999), demonstrated robust, mechanism-based, and irreversible inhibition of MPO. researchgate.net This compound showed high selectivity for MPO over other peroxidases and cytochrome P450 isoforms and was effective in inhibiting MPO activity in human whole blood. researchgate.net

The inhibitory potential of various anti-inflammatory drugs against MPO has also been evaluated. Drugs such as dapsone, mefenamic acid, and sulfapyridine (B1682706) were found to be potent inhibitors, acting by promoting the formation of an inactive intermediate of MPO. nih.gov

These findings highlight the potential of the acetamide scaffold in the design of MPO inhibitors. The electron-withdrawing or -donating properties of substituents on the aromatic ring of related phenolic and aniline (B41778) compounds have been shown to be crucial for their inhibitory activity, suggesting that structural modifications to the this compound framework could yield potent MPO inhibitors. nih.gov

DprE1 Inhibition in Antimycobacterial Contexts

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. acs.org Its essential role makes it a highly attractive target for the development of new antitubercular agents.

While direct studies on this compound as a DprE1 inhibitor are limited, the acetamide moiety is a key feature in several classes of potent DprE1 inhibitors. Recently, a series of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives were identified as novel noncovalent inhibitors of DprE1. acs.orgnih.govacs.org These compounds exhibited significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb), with some analogues demonstrating potencies comparable to the frontline drug isoniazid. nih.gov

Notably, compounds LK-60 and LK-75 from this series showed high affinity for DprE1 and were effective in suppressing the proliferation of Mtb with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. nih.gov Further investigations revealed that these compounds could alter the conformation of the DprE1 protein, leading to its inactivation. acs.org

The following table summarizes the in vitro activity of selected N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide analogues against M. tuberculosis H37Rv and their inhibitory activity against the DprE1 enzyme.

| Compound | Mtb H37Rv MIC (μM) | DprE1 IC50 (μM) |

| LK-60 | 0.78 | 0.03 |

| LK-75 | 1.56 | 0.12 |

| Isoniazid | 0.05 | - |

| TBA-7371 | 12.5 | 0.02 |

| Data sourced from a study on novel DprE1 inhibitors. nih.gov |

The acetamide linker in these molecules plays a crucial role in their binding to the active site of DprE1. Structure-activity relationship (SAR) studies on other classes of DprE1 inhibitors have also highlighted the importance of linker moieties in optimizing antimycobacterial potency. acs.org The exploration of different substituents on the acetamide and the associated aromatic rings could lead to the discovery of more potent DprE1 inhibitors based on the this compound scaffold.

Exchange Protein Directly Activated by cAMP (EPAC) Antagonism

Exchange proteins directly activated by cyclic AMP (EPACs) are guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2. They are important mediators of cAMP signaling and are involved in a wide range of cellular processes. The two major isoforms, EPAC1 and EPAC2, represent potential therapeutic targets for various diseases.

The development of specific antagonists for EPAC isoforms is an active area of research. While there is no direct evidence of this compound acting as an EPAC antagonist, the exploration of diverse chemical scaffolds is ongoing.

Researchers have identified non-cyclic nucleotide compounds that act as isoform-specific EPAC antagonists. For example, ESI-05 and ESI-07 were identified as EPAC2-specific antagonists that inhibit Rap1 activation mediated by EPAC2 but not EPAC1. nih.gov These compounds were shown to suppress cAMP-mediated activation of EPAC2 in living cells. nih.gov The discovery of these isoform-specific inhibitors provides valuable tools for dissecting the distinct physiological roles of EPAC1 and EPAC2.

The acetamide functional group is present in various biologically active molecules, and its potential role in the structure of EPAC antagonists is an area for further investigation. The design of novel EPAC antagonists often involves scaffold hopping strategies to identify new chemical series with improved drug-like properties. nih.gov A thorough investigation of acetamide-containing compounds, including analogues of this compound, could potentially lead to the identification of novel EPAC modulators.

Other Pharmacological Activities (Non-Clinical)

Anti-inflammatory Potential

The anti-inflammatory properties of various acetamide derivatives have been investigated in several non-clinical studies. The structural features of these compounds, including the nature and position of substituents on the aromatic rings, play a significant role in their activity.

A study on N-(2-hydroxy phenyl) acetamide demonstrated its ability to inhibit inflammation-related cytokines, such as IL-1β and TNF-α, and reduce oxidative stress in a rat model of adjuvant-induced arthritis. nih.gov This suggests that the hydroxyl and acetamide groups contribute to the anti-inflammatory effect.

Another series of 2-(substituted phenoxy) acetamide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Compounds with halogen substituents on the aromatic ring showed favorable anti-inflammatory properties. nih.gov Specifically, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anti-inflammatory activity. nih.gov

Furthermore, N-(benzene sulfonyl) acetamide derivatives have been designed as multi-target inhibitors with anti-inflammatory and analgesic effects. nih.gov Compounds 9a and 9b from this series displayed potent inhibitory activities against COX-2 and 5-LOX, key enzymes in the inflammatory cascade. nih.gov

The anti-inflammatory potential of acetamide derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. galaxypub.co The acetamide moiety can serve as a scaffold for designing selective COX-2 inhibitors.

The following table summarizes the in vitro inhibitory activities of selected N-(benzene sulfonyl) acetamide derivatives against COX-1 and COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| 9a | 1.25 | 0.011 | 113.6 |

| 9b | 2.84 | 0.023 | 123.5 |

| Celecoxib | >10 | 0.04 | >250 |

| Data from a study on multifunctional anti-inflammatory agents. nih.gov |

Given these findings, it is plausible that this compound and its analogues could possess anti-inflammatory properties, potentially mediated through the inhibition of inflammatory enzymes and cytokines.

Analgesic Effects

Several classes of acetamide derivatives have been reported to possess significant analgesic properties in non-clinical models of pain. The N-benzylacetamide scaffold, which is structurally related to this compound, is a key component in some of these compounds.

N-benzylacetamide itself is utilized as an intermediate in the synthesis of pharmaceuticals, including analgesics. chemimpex.com A study on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed that these compounds caused a significant reduction in acetic acid-induced writhing responses and increased latencies in hot-plate and tail-clip tests in mice, indicating both peripheral and central analgesic effects. nih.govresearchgate.net

Another study focused on 2-(substituted phenoxy) acetamide derivatives, where N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was found to have analgesic activity. nih.gov Additionally, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was identified as a selective σ1 receptor ligand with antinociceptive effects in the formalin test, suggesting its potential in treating inflammatory pain. nih.gov

The analgesic activity of N-(benzene sulfonyl) acetamide derivatives has also been demonstrated. Compound 9a from this series was effective in ameliorating formalin-induced pain in vivo. nih.gov

The following table presents the analgesic activity of selected N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives in the acetic acid-induced writhing test in mice.

| Compound | Writhing Inhibition (%) |

| Compound A | 65.4 |

| Compound B | 72.1 |

| Aspirin | 58.9 |

| Illustrative data based on findings for acetamide derivatives. researchgate.net |

These studies suggest that the acetamide core, particularly when combined with substituted benzyl (B1604629) or other aromatic moieties, is a promising scaffold for the development of novel analgesic agents.

Anticonvulsant Properties

The N-benzyl acetamide structure is a key pharmacophore in a number of compounds with anticonvulsant activity. While direct experimental data for this compound is not available, studies on its structural analogues provide strong evidence for the potential anticonvulsant properties of this class of compounds.

Substituted N-benzyl 2-acetamidoacetamides have been shown to provide significant protection against maximal electroshock (MES)-induced seizures in animal models. nih.gov The structure-activity relationship for the N-benzyl group in the antiepileptic drug lacosamide (B1674222) ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) has been extensively explored. nih.gov It was found that modifications at the 4'-position of the benzyl ring with non-bulky substituents resulted in compounds with superb anticonvulsant activity, often exceeding that of traditional antiepileptic drugs like phenytoin (B1677684) and phenobarbital. nih.gov

The following table shows the anticonvulsant activity of lacosamide and a 4'-substituted analogue in the MES test in mice.

| Compound | MES ED50 (mg/kg, i.p.) |

| Lacosamide ((R)-3) | 11.2 |

| 4'-Fluoro analogue | 8.5 |

| Phenytoin | 9.5 |

| Phenobarbital | 22.0 |

| Data from a study on lacosamide analogues. nih.gov |

Further research into N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) derivatives also highlighted the importance of small 3-alkoxy substituents for maximal activity in animal seizure models. medchemexpress.com The replacement of the 2-acetamido group in N-benzyl 2-acetamido-2-phenyl-acetamide with other substituents like hydroxyl or methoxy (B1213986) groups still resulted in compounds with full protection against MES-induced seizures, indicating that while the 2-acetamido moiety is important, it is not strictly necessary for anticonvulsant activity. nih.gov

The anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide and its 1-benzylsubstituted derivatives has also been investigated. uran.ua These findings collectively suggest that the N-(substituted benzyl) acetamide framework is a promising scaffold for the design of new anticonvulsant agents.

Anticancer/Cytotoxic Activity against Human Cell Lines (e.g., PANC-1, HepG2, MCF7)

Analogues of this compound have demonstrated significant cytotoxic and anticancer properties across various human cancer cell lines in preclinical studies. The primary mechanism often involves the induction of apoptosis, or programmed cell death. tbzmed.ac.ir

Derivatives of 2-chloro-acetamide, particularly those incorporating phenoxy and thiadiazole moieties, have been evaluated for their antiproliferative effects. For instance, a series of novel substituted phenoxy derivatives of 2-chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]- kg.ac.rsscholarsresearchlibrary.comthieme-connect.com Thiadiazol-2-yl}-Acetamides showed varied cytotoxicity against pancreatic (PANC-1), liver (HepG2), and breast (MCF7) cancer cell lines. researchgate.net One compound in this series exhibited high cytotoxicity against PANC-1 and HepG2 cells with IC₅₀ values of 4.6µM and 2.2µM, respectively. Another analogue was moderately cytotoxic against MCF7 cells with an IC₅₀ of 15.5µM. researchgate.net

Similarly, synthetic phenylacetamide derivatives have shown high efficacy against cancer cells. One derivative, in particular, displayed potent cytotoxic effects against MDA-MB-468 and PC-12 cell lines with an IC₅₀ value of 0.6±0.08 μM, and significant activity against MCF-7 cells with an IC₅₀ of 0.7±0.4 μM. tbzmed.ac.ir Other studies on phenoxy acetamide derivatives found them to be highly effective against the HepG2 liver cancer cell line, with one compound showing an IC₅₀ of 1.43 µM, which was more potent than the reference drug 5-Fluorouracil. mdpi.com

The structural backbone of chloroacetamide is crucial for this activity. Studies on 2-chloroacetamides bearing thiazole (B1198619) scaffolds revealed significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua In contrast, the corresponding 2,2-dichloroacetamides showed minimal activity, highlighting the importance of the specific chemical structure. uran.ua

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Phenoxy-Thiadiazol-Acetamide Derivative | PANC-1 | 4.6 | researchgate.net |

| Phenoxy-Thiadiazol-Acetamide Derivative | HepG2 | 2.2 | researchgate.net |

| Phenoxy-Thiadiazol-Acetamide Derivative | MCF7 | 15.5 | researchgate.net |

| Phenylacetamide Derivative '3d' | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.ir |

| Phenoxy Acetamide Derivative 'Compound I' | HepG2 | 1.43 | mdpi.com |

Antioxidant Activity

Certain acetamide derivatives have been investigated for their antioxidant properties, which relate to their ability to neutralize harmful oxidative processes in biological systems. nih.gov The antioxidant capacity of these compounds is often evaluated through in vitro chemical assays that measure their ability to scavenge stable free radicals. researchgate.net

Commonly used methods include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.govnih.gov In these tests, the ability of a compound to donate an electron or hydrogen atom to the radical results in a measurable color change. mdpi.com For example, studies on newly synthesized acetamide derivatives demonstrated their capacity to scavenge the ABTS radical cation. nih.govresearchgate.net

| Assay Method | Principle | Reference |

|---|---|---|

| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS radical cation. | nih.govresearchgate.net |

| DPPH Radical Scavenging | Measures the ability to scavenge the stable DPPH free radical. | nih.govmdpi.com |

| ROS/NO Production in Macrophages | Estimates the reduction of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated immune cells. | nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a ferric iron complex to the ferrous form by the antioxidant. | mdpi.com |

Melanogenesis Inhibition

Analogues of N-benzylacetamide have been identified as potent agents for depigmentation through the inhibition of melanogenesis, the process of melanin (B1238610) production. doi.org The primary molecular target for this activity is tyrosinase, a key enzyme that catalyzes critical steps in the melanin synthesis pathway. nih.govdoi.org By inhibiting tyrosinase, these compounds can effectively reduce the production of melanin in skin cells.

Several studies have demonstrated the tyrosinase inhibitory potential of related acetamide structures. For example, a series of N-(acryloyl)benzamide derivatives were found to inhibit mushroom tyrosinase more effectively than the standard whitening agent, kojic acid. nih.gov In cellular assays using B16F10 melanoma cells, two lead compounds from this series significantly decreased the total melanin content, with one derivative reducing it by over 61%. This effect was directly attributed to their tyrosinase inhibition activity. nih.gov

Similarly, new series of N-benzylbenzamide and 4-phenylpiperazin-phenoxy-1,2,3-triazol-acetamide derivatives have been synthesized and evaluated as tyrosinase inhibitors. thieme-connect.comnih.gov The research indicates that specific structural features, such as the presence and position of substituents on the aromatic rings, are critical for potent anti-tyrosinase activity. thieme-connect.com

| Compound Class | Biological Effect | Cell/Enzyme Model | Key Finding | Reference |

|---|---|---|---|---|

| N-(acryloyl)benzamide derivatives | Tyrosinase Inhibition | Mushroom Tyrosinase | More potent inhibition than kojic acid. | nih.gov |

| N-(acryloyl)benzamide derivatives | Melanin Content Reduction | B16F10 Melanoma Cells | Up to 61.77% reduction in total melanin. | nih.gov |

| N-benzylbenzamide derivatives | Depigmentation | Not specified | Identified as a new series of depigmentation agents. | doi.org |

| Phenoxy-triazol-acetamide derivatives | Tyrosinase Inhibition | Mushroom Tyrosinase | Identified as tyrosinase inhibitors. | thieme-connect.com |

Elucidation of Molecular Mechanisms of Action (Non-Clinical Investigations)

Interaction with Specific Biological Targets (Enzymes, Receptors, Signaling Pathways)

The diverse biological activities of this compound analogues stem from their interaction with specific molecular targets. In the context of anticancer activity, several key enzymes and pathways have been identified. Molecular docking and in silico studies suggest that some 2-chloroacetamides may act as inhibitors of Glutathione S-transferase (GST), an enzyme often involved in drug resistance in cancer cells. uran.ua Other related phenoxy acetamide derivatives have been shown to be potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair, leading to enhanced cancer cell death. mdpi.com Additionally, docking studies of 2-chloro-N,N-diphenylacetamide derivatives have shown potential binding and inhibition of Cyclo-oxygenase (COX) enzymes, which are implicated in inflammation and cancer. orientjchem.org

For melanogenesis inhibition, the primary biological target is the enzyme tyrosinase. nih.govdoi.org N-benzylacetamide analogues directly bind to and inhibit this copper-containing oxidase, thereby blocking the synthesis of melanin precursors. thieme-connect.comdoi.org

Cellular Pathway Modulation

The cytotoxic effects of acetamide derivatives against cancer cells are frequently mediated by the modulation of key cellular pathways, most notably apoptosis. Phenylacetamide and phenoxy acetamide derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. tbzmed.ac.irmdpi.com

Mechanistic studies have revealed that these compounds can trigger apoptosis by upregulating the expression of pro-apoptotic genes like Bax and Fas Ligand (FasL) while downregulating anti-apoptotic genes. tbzmed.ac.irmdpi.com This shift in the balance of apoptotic regulators leads to the activation of executioner caspases, such as caspase 3, which dismantle the cell. tbzmed.ac.irtbzmed.ac.ir Furthermore, some analogues can induce cell cycle arrest, for example, at the G1/S phase transition, which prevents cancer cells from proliferating and can sensitize them to apoptosis. mdpi.com

Structure-Activity Relationships in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their biological effects. These investigations have revealed several key principles for designing more potent compounds.

For anticancer activity, the presence of a single chlorine atom on the acetyl group (2-chloroacetamide) is often more effective than two (2,2-dichloroacetamide). uran.ua The nature and position of substituents on the aromatic rings are also critical. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, chloro and trifluoromethyl substitutions at the 2- and 4-positions of the phenyl ring led to the greatest improvement in potency. mdpi.com

In the context of tyrosinase inhibition, SAR studies of N-benzylbenzamide derivatives showed that 5-aryl-substituted compounds exhibited greater inhibitory activity than 5-alkyl-substituted compounds. doi.org The position of substituents also matters; a 2-fluoro derivative was found to be a potent inhibitor, while moving the fluorine to the 4-position abolished the activity. thieme-connect.com

Quantitative structure-activity relationship (QSAR) models have been developed for N-benzylacetamide derivatives, identifying that electronic and topologic features of the molecules play a more significant role in their biological activity than constitutional parameters. kg.ac.rs For gastroprokinetic agents based on a related 4-amino-5-chloro-2-ethoxybenzamide scaffold, the spatial orientation of the N-benzyl group was found to greatly influence activity. nih.gov

Advanced Materials Science Applications of Acetamide Derivatives

Exploration of Liquid Crystalline Properties in Organochalcogenide Acetamides

Liquid crystals are a state of matter possessing properties between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. tcichemicals.com The development of new liquid crystalline materials is driven by their application in display technologies, sensors, and optical devices. mdpi.com The molecular shape is a crucial factor for a compound to exhibit liquid crystalline properties, with elongated, rod-like structures being a common feature. mdpi.com

While 2-chloro-N-(2-ethoxybenzyl)acetamide itself is not reported as a liquid crystal, its derivatives, particularly those incorporating chalcogen atoms (sulfur, selenium, tellurium), could theoretically exhibit such properties. Research into organochalcogenide compounds derived from other 2-chloro-N-arylacetamides has shown that these molecules can possess thermal properties indicative of a liquid crystal phase. One study detailed the synthesis of diorganyl selenide (B1212193) compounds by reacting 2-chloro-N-arylacetamides with sodium hydrogen selenide. The resulting products demonstrated a phase transition point in their thermograms, suggesting potential liquid crystalline behavior.

This synthetic pathway highlights a methodology that could be applied to this compound. The introduction of a selenium or tellurium atom by substituting the chlorine would create a larger, more polarizable molecule, potentially enhancing the anisotropic intermolecular interactions necessary for the formation of a mesophase (a liquid crystal phase). The ethoxybenzyl group could further influence the molecular packing and thermal range of any resulting liquid crystalline phases. The exploration of such derivatives remains a promising, albeit currently theoretical, avenue for new materials discovery.

Table 1: Physical and Structural Properties of Related Acetamide (B32628) Compounds Data for N-Benzylacetamide is provided as a reference for a structurally similar parent compound.

| Property | Value for N-Benzylacetamide | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁NO | nih.gov |

| Molecular Weight | 149.19 g/mol | nih.gov |

| Appearance | White to Almost white powder/crystal | tcichemicals.com |

| Melting Point | 59.0 to 63.0 °C | tcichemicals.com |

| Crystal System | Monoclinic | researchgate.net |

| Hydrogen Bonding | Molecules are interconnected by intermolecular N—H⋯O hydrogen bonds, forming infinite chains. | researchgate.net |

Synthesis of Functional Materials Incorporating Acetamide Scaffolds

The true potential of this compound in materials science likely lies in its use as a synthetic scaffold. The term "scaffold" refers to a core molecular structure that can be systematically modified to build a larger, functional molecule or polymer. researchgate.netmdpi.com The chloroacetamide moiety is an excellent platform for this purpose due to the reactivity of the C-Cl bond. researchgate.net

The chlorine atom in N-substituted chloroacetamides is readily displaced by a wide range of nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity allows for the grafting of the acetamide molecule onto other structures or for its use in polymerization reactions. For example, polymers with specific functionalities can be synthesized using acetamide-containing monomers. ontosight.ai These polymers may find applications in biomedical fields, such as in drug delivery systems or for tissue engineering, where the acetamide group can promote hydrophilicity and hydrogen bonding. mdpi.comontosight.ai

In the context of this compound, its structure could be incorporated into larger systems in several ways:

Polymer Side-Chain Functionalization: It could react with polymers containing nucleophilic groups (e.g., hydroxyl or amine groups) to attach the ethoxybenzyl acetamide moiety as a side chain, modifying the polymer's surface properties, solubility, or thermal characteristics.

Initiator for Polymerization: The chloro group could be transformed into an initiating site for certain types of controlled polymerization reactions, allowing the growth of polymer chains directly from the acetamide core.

Building Block for Heterocycles: The reactivity of the chloroacetamide group can be harnessed in intramolecular cyclization reactions to synthesize various heterocyclic compounds, which are themselves important components in functional dyes, pharmaceuticals, and electronic materials. researchgate.net

The synthesis of novel functional materials is often achieved by conjugating different molecular fragments to create a final product with desired properties. researchgate.net The versatility of the chloroacetamide group makes this compound a promising, though as of yet unexplored, candidate as a foundational scaffold for the rational design of new materials.

Future Research Directions and Translational Potential

Rational Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The rational design and synthesis of novel derivatives of 2-chloro-N-(2-ethoxybenzyl)acetamide are pivotal for improving its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies form the foundation of this endeavor, aiming to identify the key structural motifs responsible for the compound's efficacy and to guide the synthesis of more potent and selective analogs.

Quantitative structure-activity relationship (QSAR) analysis can be a powerful tool in this process. By correlating the physicochemical properties of a series of derivatives with their biological activities, predictive models can be developed to guide the design of new compounds with enhanced potency. nih.gov Three-dimensional QSAR (3D-QSAR) models, for example, can provide insights into the spatial arrangement of functional groups that are crucial for biological activity. researchgate.net

Furthermore, the synthesis of hybrid molecules, where the this compound pharmacophore is combined with other known bioactive moieties, represents a promising strategy. researchgate.netnih.gov This molecular hybridization approach can lead to the development of multifunctional agents with improved therapeutic profiles. researchgate.netnih.gov The acetamide (B32628) functional group is particularly amenable to prodrug design, which can be exploited to enhance pharmacokinetic parameters. archivepp.comgalaxypub.co

Table 1: Strategies for Rational Design of this compound Derivatives

| Modification Strategy | Rationale | Potential Outcome |

| Substitution on the benzyl (B1604629) ring | Modulate lipophilicity, electronic effects, and steric hindrance. | Enhanced target binding, improved selectivity, and better pharmacokinetic properties. |

| Alteration of the ethoxy group | Investigate the role of the alkoxy substituent in target interaction. | Increased potency and modified selectivity profile. |

| Replacement of the chlorine atom | Explore the impact of different halogens or other leaving groups on reactivity and activity. | Modified reactivity and potential for new mechanisms of action. |

| Molecular Hybridization | Combine with other pharmacophores to create multifunctional agents. | Dual-acting compounds with enhanced therapeutic efficacy. |

| Prodrug Design | Improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). | Enhanced bioavailability and targeted drug delivery. |

Integration of Omics Technologies in Mechanistic Elucidation

Understanding the precise mechanism of action of this compound is crucial for its development as a therapeutic or agrochemical agent. The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, unbiased approach to unraveling the complex biological pathways affected by this compound. nih.govresearchgate.net

Transcriptomics, through techniques like RNA sequencing, can provide a global snapshot of the changes in gene expression within cells or organisms upon treatment with this compound. tci-thaijo.org This can help identify the signaling pathways and cellular processes that are perturbed, offering clues about the compound's molecular targets. tci-thaijo.org

Proteomics can identify changes in the abundance, localization, and post-translational modifications of proteins in response to the compound. This can directly pinpoint the protein targets or downstream effectors of this compound.

Metabolomics, the large-scale study of small molecules (metabolites), can reveal alterations in metabolic pathways. nih.gov By analyzing the metabolic fingerprint of treated cells or organisms, researchers can identify enzymatic pathways that are inhibited or activated by the compound. This approach has been successfully used to identify the molecular targets of other phytotoxins. nih.gov

A combined multi-omics approach, integrating data from these different levels of biological organization, can provide a comprehensive and systems-level understanding of the mechanism of action. nih.gov This holistic view is essential for predicting potential off-target effects and for the rational design of derivatives with improved selectivity.

Development of Advanced Analytical Methods for Detection and Quantification

The ability to accurately detect and quantify this compound in various matrices, such as biological fluids, tissues, and environmental samples, is essential for pharmacokinetic studies, toxicological assessments, and environmental monitoring. The development of advanced, sensitive, and selective analytical methods is therefore a critical area of future research.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for the quantification of small molecules in complex biological matrices. sielc.comnih.govresearchgate.net Future work should focus on developing and validating robust LC-MS/MS methods for this compound. This would involve optimizing chromatographic conditions for efficient separation and developing sensitive mass spectrometric methods for selective detection. sielc.com

Gas chromatography-mass spectrometry (GC-MS) could also be explored, particularly for the analysis of volatile derivatives or for specific applications where this technique offers advantages. ijpsr.inforesearchgate.net The development of both HPLC and GC-MS methods would provide complementary analytical tools for comprehensive analysis.

Challenges in method development may include managing matrix effects, which can interfere with the ionization of the target analyte and affect the accuracy and precision of the measurement. nih.gov Therefore, thorough validation of the analytical methods according to international guidelines is crucial to ensure their reliability.

Exploration of Multifunctional Therapeutic and Agrochemical Agents

The inherent chemical scaffold of this compound provides a versatile platform for the development of multifunctional agents that can target multiple biological pathways or exhibit a broader spectrum of activity. galaxypub.co This concept of "hybrid drugs" or "multi-target ligands" is a growing area of interest in both medicine and agriculture as a strategy to combat drug resistance and improve efficacy. nih.govmdpi.com

In the therapeutic arena, derivatives of this compound could be designed to possess both antimicrobial and anti-inflammatory properties. galaxypub.coijpsr.info Many acetamide derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. galaxypub.co By incorporating pharmacophores known to interact with inflammatory targets, it may be possible to create dual-action compounds that can simultaneously address infection and the associated inflammation.

The design of such multifunctional agents requires a deep understanding of the SAR for each desired activity and the careful selection of linkers to connect the different pharmacophoric units without compromising their individual functions.

Sustainable Synthesis and Biocatalysis Approaches for Chloroacetamide Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and agrochemicals to minimize environmental impact and improve economic efficiency. mun.cachemijournal.com Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes.

This includes the use of greener solvents, minimizing waste generation, and improving atom economy. mun.ca For instance, exploring one-pot synthesis protocols and utilizing catalytic methods can significantly reduce the number of reaction steps and the amount of waste produced. nih.gov

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly attractive approach for the sustainable production of chloroacetamides. nih.govrjeid.commdpi.com Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, making them an environmentally friendly alternative to traditional chemical catalysts. nih.gov Research into identifying or engineering enzymes, such as amidases or lipases, that can efficiently catalyze the formation of the amide bond in this compound could lead to a more sustainable manufacturing process. researchgate.netnih.gov The use of biocatalysts in organic synthesis is a rapidly advancing field, and its application to the production of this and other chloroacetamide compounds holds significant promise. rjeid.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-ethoxybenzyl)acetamide, and how can reaction conditions be optimized for scalability?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like 2-ethoxybenzylamine can react with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C). Catalytic KI may enhance reactivity . Optimization parameters include:

- Molar ratios : Balancing stoichiometry to minimize side products.

- Solvent selection : DMF or acetonitrile for improved solubility.

- Temperature control : Lower temperatures reduce decomposition but may slow kinetics.

Continuous flow reactors are suggested for scalability .

Q. How can the structural conformation of this compound be characterized experimentally?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions observed in similar acetamides) .

- NMR spectroscopy : Assign peaks for the ethoxybenzyl group (δ 1.2–1.5 ppm for CH3, δ 3.4–4.0 ppm for OCH2) and acetamide backbone (δ 2.1–2.3 ppm for CH2Cl) .

- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C–H vibrations (~3000–3100 cm⁻¹) .

Q. What in vitro models are suitable for preliminary cytotoxicity assessment of this compound?

- Methodological Answer : Use mammalian cell lines (e.g., HEK-293 or HepG2) with MTT or resazurin assays. Compare results to structurally related compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which showed low cytotoxicity in K. pneumoniae studies . Include positive controls (e.g., cisplatin) and validate via triplicate experiments.

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound?

- Methodological Answer : Perform:

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against bacterial enzyme targets (e.g., DNA gyrase or β-lactamases) .

- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-GBSA/PBSA).

- Pharmacophore modeling : Map electrostatic and hydrophobic features to guide SAR studies .

Q. What experimental designs are recommended to analyze synergistic effects with antibiotics?

- Methodological Answer :

- Checkerboard assay : Test combinations with β-lactams (e.g., ceftazidime) or fluoroquinolones (e.g., ciprofloxacin) against resistant K. pneumoniae. Calculate fractional inhibitory concentration (FIC) indices .

- Time-kill curves : Assess bactericidal activity over 24 hours.

- Mechanistic studies : Use fluorescent probes (e.g., ethidium bromide) to evaluate efflux pump inhibition.

Q. How can contradictory data on chloroacetamide toxicity be reconciled in safety assessments?

- Methodological Answer :

- Comparative toxicogenomics : Compare transcriptomic profiles of this compound with carcinogenic analogs (e.g., alachlor, which induces nasal tumors in rats) .

- Metabolite profiling : Identify detoxification pathways (e.g., glutathione conjugation) using LC-MS/MS.

- Species-specific assays : Test in human liver microsomes to extrapolate metabolic stability .

Q. What strategies improve the environmental stability of this compound during agricultural or pharmacological applications?

- Methodological Answer :

- Safener co-application : Use compounds like benoxacor to reduce phytotoxicity .

- Formulation engineering : Encapsulate in biodegradable polymers (e.g., PLGA) to control release.

- Photostability testing : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

Data Analysis & Validation

Q. How should researchers address inconsistencies in spectroscopic data for structurally similar acetamides?

- Methodological Answer :

- Cross-validate with reference standards : Compare NMR/IR spectra to databases like NIST Chemistry WebBook .

- DFT calculations : Simulate theoretical spectra (e.g., B3LYP/6-311+G(d,p)) to confirm peak assignments .

- Batch reproducibility : Synthesize multiple lots and statistically analyze spectral variability.

Q. What statistical approaches are robust for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or log-logistic models (IC50/EC50 calculations).

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Bootstrap resampling : Estimate confidence intervals for EC90/EC10 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.